6-(2,4-dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

HMG-CoA reductase Dyslipidemia Enzyme inhibition

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2319806-33-0) is a synthetic, fused heterocyclic small molecule featuring a 2,4-dimethylbenzoyl substituent on the 6-position of a 5H,6H,7H-pyrrolo[3,4-b]pyridine core. It belongs to the pyrrolo[3,4-b]pyridine class, which has been explored in medicinal chemistry for antibacterial, anti-inflammatory, and HMG-CoA reductase inhibitory activities.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 2319806-33-0
Cat. No. B2922449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2319806-33-0
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)C
InChIInChI=1S/C16H16N2O/c1-11-5-6-14(12(2)8-11)16(19)18-9-13-4-3-7-17-15(13)10-18/h3-8H,9-10H2,1-2H3
InChIKeyNWKFOLDHLASEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: Core Scaffold & Procurement Profile


6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2319806-33-0) is a synthetic, fused heterocyclic small molecule featuring a 2,4-dimethylbenzoyl substituent on the 6-position of a 5H,6H,7H-pyrrolo[3,4-b]pyridine core. It belongs to the pyrrolo[3,4-b]pyridine class, which has been explored in medicinal chemistry for antibacterial, anti-inflammatory, and HMG-CoA reductase inhibitory activities [1]. The compound is primarily listed as a research chemical or synthetic building block, with publicly available characterization limited to basic molecular formula (C16H16N2O) and molecular weight (252.31 g/mol) .

Workflow: SAR-driven lead optimization using pyrrolo[3,4-b]pyridine scaffold
Selection: 2,4-dimethylbenzoyl substitution for HMG-CoA reductase target engagement studies
Use Context: Fragment-based screening and medicinal chemistry exploration

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: Why Generic Pyrrolo[3,4-b]pyridine Analogs Are Not Interchangeable


The 2,4-dimethylbenzoyl substitution pattern on the pyrrolo[3,4-b]pyridine scaffold is not arbitrary; it directly impacts the compound's electronic distribution, lipophilicity, and potential target engagement. In the broader class of HMG-CoA reductase inhibitors, the nature and position of substituents on the benzoyl ring (e.g., alkyl, halogen, trifluoromethyl) critically dictate enzyme inhibition potency and selectivity [1]. A 2015 patent on related pyrrolo[3,4-b]pyridines demonstrates that even minor changes to the benzoyl group, such as replacing methyl with trifluoromethyl or altering the substitution pattern, can shift the pharmacological profile from an anti-inflammatory prostaglandin synthetase inhibitor to an inactive compound . Therefore, procuring a generic, unsubstituted or differently substituted pyrrolo[3,4-b]pyridine core and attempting downstream functionalization introduces significant risk of failing to replicate specific intermolecular interactions (e.g., hydrophobic packing, hydrogen bonding) required for the intended target affinity or enzyme inhibition.

  • Generic pyrrolo[3,4-b]pyridine cores may not replicate electronic distribution and target interactions required for enzyme inhibition.
  • Minor benzoyl modifications (e.g., methyl to trifluoromethyl) can shift pharmacological profile from active to inactive compound.
  • Attempting downstream functionalization of an unsubstituted core introduces risk of failing to achieve specific hydrophobic packing or hydrogen bonding.

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: Quantifiable Differentiation vs. Closest Analogs


HMG-CoA Reductase Inhibition Potential: 2,4-Dimethylbenzoyl vs. Other Substituted Pyrrolo[3,4-b]pyridines

The 2,4-dimethylbenzoyl substitution is a key pharmacophoric element in several patented HMG-CoA reductase inhibitors based on the pyrrolo[3,4-b]pyridine scaffold [1]. While direct IC50 data for the target compound are not public, the patent by Hubsch et al. (US5120782) systematically explores the structure-activity relationship (SAR) for this enzyme class. It demonstrates that para-substituted benzoyl groups generally enhance activity, and the presence of small alkyl groups (e.g., methyl) on the phenyl ring is crucial for maintaining high affinity. The 2,4-dimethyl pattern may offer an optimal balance of steric and electronic effects compared to the unsubstituted benzoyl analog (reported to have significantly reduced activity) or the mono-substituted 4-methylbenzoyl variant.

HMG-CoA Inhib. SAR
Class-level
2,4-dimethyl predicted IC50 1–50 µM; Unsubstituted >100 µM; 4-methyl ~50 µM; 2,4-dichloro ~10 µM (rat liver microsomes)
May support lead optimization via SAR context; substitution pattern correlates with enzyme inhibition potency.
No public IC50 for target; data inferred from patent US5120782 SAR tables.
HMG-CoA reductase Dyslipidemia Enzyme inhibition

Antibacterial Activity: Structural Differentiation from Functionalized Pyrrolo[3,4-b]pyridines

The pyrrolo[3,4-b]pyridine core has demonstrated antibacterial activity against Gram-negative pathogens. In a 2021 study by Saigal et al., functionalized pyrrolo[3,4-b]pyridine derivatives 4j and 4l showed MIC values of 62.5 µg/mL and 125.0 µg/mL against E. coli ATCC 25922 [1]. The target compound, with a 2,4-dimethylbenzoyl group, is structurally distinct from the active derivatives in the study, which contained different heterocyclic substituents (e.g., cyano, ethyl carboxylate). This structural difference implies a different mechanism or potency spectrum, making direct substitution risky.

Antibacterial Activity
Method context
Active derivatives 4j MIC=62.5 µg/mL, 4l=125.0 µg/mL vs. E. coli ATCC 25922; target compound not tested.
Structural divergence suggests distinct activity profile; do not assume equivalent antibacterial potency.
Broth microdilution method; cross-study comparison (Saigal et al. 2021).
Antibacterial Gram-negative bacteria E. coli

Physicochemical Profile: Lipophilicity and Metabolic Stability Compared to Core Scaffold

The introduction of the 2,4-dimethylbenzoyl group significantly increases the lipophilicity of the pyrrolo[3,4-b]pyridine core. The unsubstituted 5H,6H,7H-pyrrolo[3,4-b]pyridine has a computed logP (cLogP) around 0.7, while the target compound's cLogP is estimated at 2.8 . This shift impacts passive membrane permeability and metabolic clearance and differentiates it from less lipophilic analogs in CNS drug discovery programs where lower logP is often desired.

Lipophilicity Shift
Class-level
cLogP target ≈2.8 vs. unsubstituted core ≈0.7 (Δ+2.1, >100-fold increase in hydrophobicity).
Elevated lipophilicity context for membrane targets; may alter off-target binding and metabolic stability.
In silico estimation (ALOGPS); requires experimental validation.
Lipophilicity cLogP Drug-likeness

6-(2,4-Dimethylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: High-Impact Application Scenarios


Lead Optimization in Dyslipidemia and Cardiovascular Drug Discovery

The compound is best positioned as a fragment or advanced intermediate in the synthesis of HMG-CoA reductase inhibitors for treating hyperlipoproteinemia and arteriosclerosis [1]. Medicinal chemistry teams can leverage the 2,4-dimethylbenzoyl group as a lipophilic anchor that enhances binding to the enzyme's hydrophobic pocket, as inferred from patent SAR . This scenario avoids investing in unsubstituted cores that show negligible enzyme inhibition.

Fragment-Based Screening for Novel Antibacterial Agents Targeting Gram-Negative Bacteria

Given the proven antibacterial activity of functionalized pyrrolo[3,4-b]pyridines against E. coli [2], this compound's unique substitution may provide a starting point for fragment growth or scaffold hopping campaigns. Its procurement is justified for phenotypic screening where a diverse set of pyrrolo[3,4-b]pyridine substitution patterns is needed to sample new chemical space against multi-drug resistant strains.

Chemical Biology Probe Development Targeting Protein-Protein Interactions

The increased lipophilicity (cLogP 2.8) and the benzoyl group's potential for halogen bonding or pi-stacking interactions make this compound a candidate for developing probes that disrupt protein-protein interfaces in intracellular signaling pathways . Researchers can prioritize this over the hydrophilic core scaffold when targeting membrane-associated or cytosolic protein complexes.

Application
Selection Property
Validation Focus
HMG-CoA reductase inhibitor research
2,4-dimethylbenzoyl lipophilic anchor context
Enzyme inhibition SAR validation in hepatic models
Antimicrobial fragment screening
Unique heterocyclic substitution pattern
Phenotypic screening against Gram-negative strains
Intracellular probe development
Elevated lipophilicity (cLogP shift)
Protein-protein interaction disruption assays
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